Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

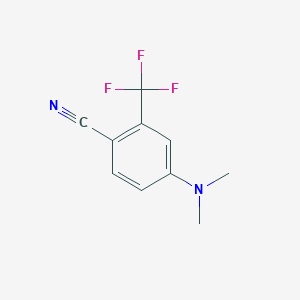

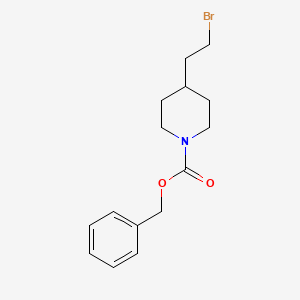

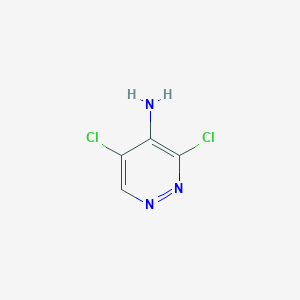

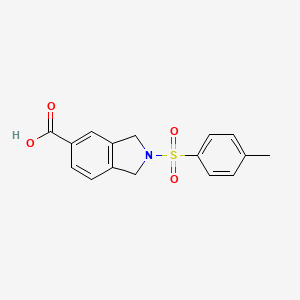

“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C10H9F3N2. It is also known as DTBN and is a colorless liquid with a strong odor. It is a key intermediate in the synthesis of fluvoxamine .

Synthesis Analysis

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Molecular Structure Analysis

The molecular weight of “Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is 214.19 g/mol. The structure of this compound can be represented by the SMILES string FC(F)(F)c1ccc(cc1)C#N .Chemical Reactions Analysis

“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis

“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is a solid with a melting point of 39-41 °C and a boiling point of 80-81 °C/20 mmHg . It has a refractive index of n20/D 1.4583 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) . It is insoluble in water .Aplicaciones Científicas De Investigación

Nonadiabatic Relaxation Dynamics

4-(N,N-Dimethylamino)benzonitrile (DMABN) is a pivotal system for studying dual fluorescence, specifically examining its relaxation mechanism after photoexcitation. Recent simulations reveal internal conversion from the S2 to the S1 state occurs rapidly post-photoexcitation without significant torsion of the dimethylamino group relative to the aromatic ring. This insight contributes to a refined understanding of DMABN's photochemical behavior, particularly in the gas phase, and challenges interpretations from previous time-resolved experiments (Kochman et al., 2015).

Solute-Solvent Interactions in Supercritical Fluids

DMABN's solute-solvent interactions have been studied in mixtures of supercritical trifluoromethane and carbon dioxide using fluorescence spectroscopy. Findings show that the solvation in these mixtures resembles that in pure supercritical fluids, with the polar component CHF3 clustering around the solute in a density-dependent manner. This research aids in understanding solvation phenomena in supercritical fluid mixtures (Sun et al., 1992).

Lithium-Ion Battery Electrolyte Additive

4-(Trifluoromethyl)-benzonitrile (4-TB) , a derivative of Benzonitrile, shows promise as an electrolyte additive for high voltage lithium-ion batteries. Its inclusion enhances the cyclic stability of LiNi 0.5 Mn 1.5 O4 cathodes, contributing to a notable improvement in capacity retention. This discovery opens new pathways for optimizing the performance of high-voltage battery systems (Huang et al., 2014).

Safety And Hazards

“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and Flam. Sol. . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHPHSCHVAJUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457253 |

Source

|

| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |

CAS RN |

51332-25-3 |

Source

|

| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51332-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)